1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

FAAH inhibitor Endocannabinoid system Pain & Inflammation

The compound 1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (IUPAC: 1-benzhydryl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea) is a heteroaryl-substituted urea derivative with a molecular formula of C23H26N4O2 and a molecular weight of 390.487 g/mol. It is registered as a small-molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, originating from a research program by Janssen Pharmaceutica NV.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 2034529-42-3
Cat. No. B2765153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
CAS2034529-42-3
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H26N4O2/c28-23(25-20-15-24-27(16-20)17-21-13-7-8-14-29-21)26-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,21-22H,7-8,13-14,17H2,(H2,25,26,28)
InChIKeyPTYQJAXITMWGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034529-42-3): A Purchase-Focused Functional and Structural Overview


The compound 1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (IUPAC: 1-benzhydryl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea) is a heteroaryl-substituted urea derivative with a molecular formula of C23H26N4O2 and a molecular weight of 390.487 g/mol . It is registered as a small-molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, originating from a research program by Janssen Pharmaceutica NV [1]. This functional annotation directly informs research applications in endocannabinoid signaling, pain, and inflammation, distinguishing it from un-annotated or broadly annotated analogs in the same chemical class [1].

Why Generic Substitution Fails for 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea


The serine hydrolase inhibitor class, particularly pyrazole-based ureas, exhibits extreme sensitivity to structural modifications around the pyrazole C4 substituent, the N-acyl leaving group, and the urea N-substituents [1]. For example, studies on N-acyl pyrazoles demonstrate that the activity profile can be substantially altered, or even reversed, between FAAH and monoacylglycerol hydrolase (MGLL) by modifications to the acyl chain [1]. Therefore, a compound like 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, while being a close structural analog, cannot be assumed to share the same inhibitory profile or potency as the target compound without identical confirmatory data. The documented FAAH-targeted mechanism for the target compound [2] is a specific functional annotation that does not transfer by simple structural similarity.

Quantitative Evidence Guide for Differentiating 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea for Procurement


Documented FAAH Inhibitor Identity vs. Target-Agnostic Pyrazole Urea Analogs

The target compound is explicitly annotated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor in the Therapeutic Target Database, linked to a specific patent source (Janssen, PMID 26413912-Compound-44) [1]. This provides a verifiable biological context for its procurement. In contrast, the close structural analog 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea listed on aggregation sites carries no such functional annotation . While direct quantitative potency data (e.g., IC50, Ki) for the target compound is not provided in the public annotation, its identification within a focused FAAH inhibitor patent program provides a substantially stronger research hypothesis than an un-annotated analog.

FAAH inhibitor Endocannabinoid system Pain & Inflammation

Structural Determinant for Serine Hydrolase Selectivity: The Diphenylmethyl Urea Motif

The target compound incorporates a diphenylmethyl group on the urea nitrogen. Literature on N-acyl pyrazoles demonstrates that the nature of the N-substituent on the urea ('acyl chain') is a primary determinant for tailoring inhibitor selectivity between FAAH, MGLL, and off-target serine hydrolases like ABHD6 and KIAA1363 [1]. The lipophilic, bulky diphenylmethyl group is a distinct structural feature when compared to common alternatives like the 3,4-dimethylphenyl or tert-butyl groups found in closely related pyrazole-urea analogs . This structural divergence implies a unique selectivity profile that is directly relevant to the research question.

Serine hydrolase inhibitor Structure-Activity Relationship FAAH selectivity

Molecular Property Profile: Differentiating Physicochemical Space

The target compound has a calculated partition coefficient (LogP) of approximately 3.75 and a molecular weight of 390.5 g/mol . Its topological polar surface area (TPSA) is calculated at 70.14 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors . These properties place it within favorable drug-like chemical space (no violations of Lipinski's Rule of Five) . This distinguishes it from generically listed analogs for which no comprehensive physicochemical profiles are compiled, and provides a specific molecular basis for its behavior in biophysical assays (e.g., solubility, permeability).

Drug-likeness Physicochemical properties Medicinal chemistry

Optimal Procurement and Application Scenarios for 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea


Validation of FAAH-Dependent Endocannabinoid Signaling in Pain and Inflammation Models

This compound's documented identity as a Janssen-derived FAAH inhibitor [1] makes it suitable for use as a chemical probe to study the consequences of FAAH inhibition on anandamide levels. Researchers can use it to benchmark FAAH-dependent phenotypes against genetic knockout models, provided its in vitro potency is first confirmed in their assay. The structural link to a specific patent program (Janssen) gives it a higher initial credibility for FAAH-focused research than a compound from an untargeted screening library [1].

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Urea Serine Hydrolase Inhibitor Selectivity

The unique combination of a diphenylmethyl urea group and an oxan-2-ylmethyl pyrazole motif provides a distinct structural vector for exploring SAR within the serine hydrolase family [2]. By procuring this compound alongside analogs with varying N-substituents (e.g., 3,4-dimethylphenyl or tert-butyl groups), researchers can specifically map the contribution of the benzhydryl lipophilic bulk to FAAH vs. MGLL selectivity, as suggested by general class SAR [2].

Development of Pharmacokinetic and Physicochemical Assays for Pyrazole Urea Probe Compounds

With a known molecular weight (390.5 g/mol) and calculated LogP (~3.75) , this compound can serve as a model substrate for developing purification protocols, plasma stability assays, or kinetic solubility measurements for moderately lipophilic pyrazole-urea chemical probes. Its defined, medium-high lipophilicity tests the limits of standard assay conditions, providing a useful technical challenge for method development.

Quote Request

Request a Quote for 1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.